
2,6-Pyridinedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is a compound known for its role as a tridentate ligand in coordination chemistry. This compound is particularly valuable for its ability to form stable complexes with transition metals such as copper (Cu) and nickel (Ni) . Its structure consists of a pyridine ring substituted with two carboxamide groups and two pyrazolyl groups, making it an excellent candidate for various applications in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 5-methyl-1H-pyrazole. One common method includes the use of pyridine-2,6-dicarbonyl dichloride, which reacts with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like Cu(II) and Ni(II).
Substitution Reactions: The carboxamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl groups can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced stability and unique properties.
Substitution Products: Derivatives with modified functional groups.
Redox Products: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for catalysis and material science.
Biological Studies: Investigated for its potential as a synthetic ion transporter, which can induce apoptosis by facilitating chloride anion transport into cells.
Medicinal Chemistry: Explored for its role in designing new therapeutic agents, particularly in targeting metalloenzymes and disrupting cellular ion homeostasis.
Industrial Applications: Utilized in the preparation of molecular turnstiles and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes by donating electron pairs from the nitrogen atoms in the pyrazolyl and carboxamide groups to the metal center . This coordination can alter the electronic properties of the metal, making it suitable for various catalytic and biological applications. In biological systems, the compound can facilitate ion transport across cell membranes, leading to changes in cellular ion concentrations and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the pyrazolyl groups, used as a ligand in coordination chemistry.
2,6-Pyridinedicarboxaldehyde: Another derivative used in the synthesis of various coordination compounds.
2,6-Pyridinedicarbonyl Dichloride: A precursor in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its dual pyrazolyl groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly valuable in applications requiring robust coordination chemistry and specific electronic properties.
Propriétés
Numéro CAS |
625386-03-0 |
|---|---|
Formule moléculaire |
C15H15N7O2 |
Poids moléculaire |
325.33 g/mol |
Nom IUPAC |
2-N,6-N-bis(5-methyl-1H-pyrazol-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H15N7O2/c1-8-6-12(21-19-8)17-14(23)10-4-3-5-11(16-10)15(24)18-13-7-9(2)20-22-13/h3-7H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
Clé InChI |
KKXKXLPYFYNBSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NNC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
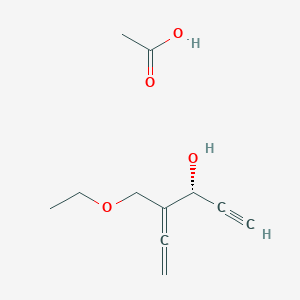
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
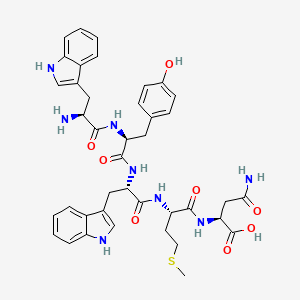
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
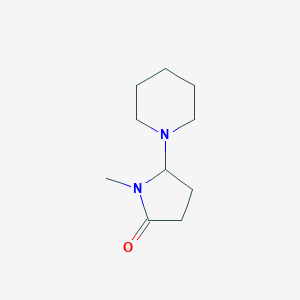
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
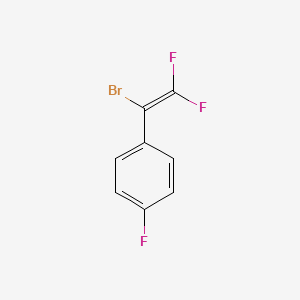
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
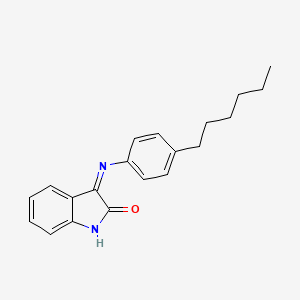
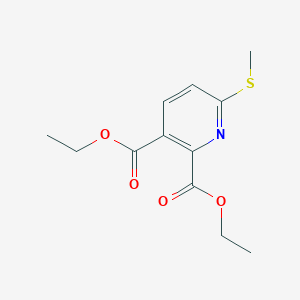
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
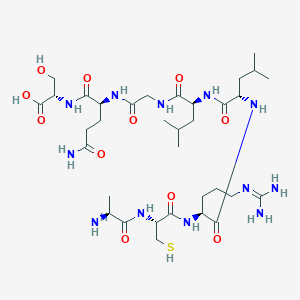
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
